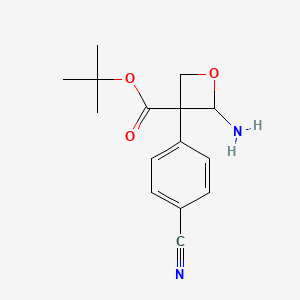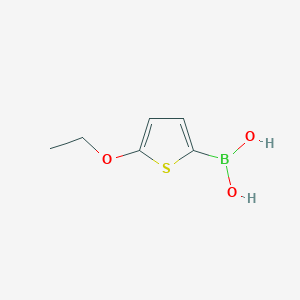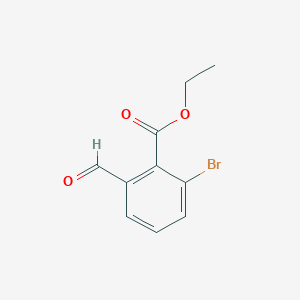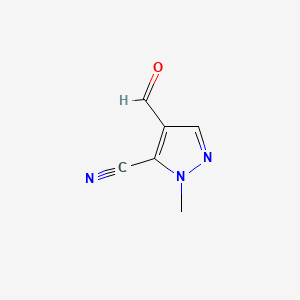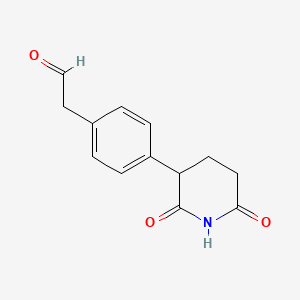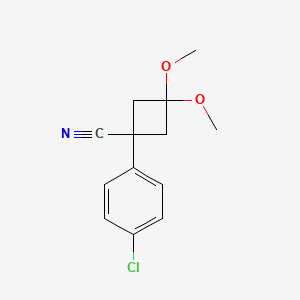![molecular formula C15H16FN3O5 B13930108 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides and nucleotides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine base. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :
Hydrogenation: The starting material is subjected to hydrogenation using hydrogen gas (H₂) and triethylamine (Et₃N) in the presence of 10% palladium on carbon (Pd/C) catalyst in methanol and water for 18 hours at 2068.6 Torr.
Pyridine Reaction: The intermediate product is then reacted with pyridine for 18 hours at ambient temperature.
Cooling and Reaction: The reaction mixture is cooled to 0°C and reacted with pyridine for 16 hours.
Heating with NaOH: The product is heated with 1 N aqueous sodium hydroxide (NaOH) in ethanol for 4 hours.
Reaction with t-BuOK: The final step involves reacting the product with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) for 1 hour at ambient temperature.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated oxolane ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and its role in DNA/RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral nucleic acids .
類似化合物との比較
Similar Compounds
Fialuridine (FIAU): A nucleoside analog with similar antiviral properties.
Fluoroiodoarauridine: Another nucleoside analog used in antiviral research.
5-Iodo-2’-Fluoroarauracil: A compound with a similar structure and antiviral activity.
Uniqueness
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is unique due to its specific fluorinated oxolane ring and pyrimidine base, which confer distinct chemical and biological properties. Its ability to inhibit viral polymerases makes it a valuable compound in antiviral research.
特性
分子式 |
C15H16FN3O5 |
|---|---|
分子量 |
337.30 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1 |
InChIキー |
LIVKCUGFIAWZIO-YXCITZCRSA-N |
異性体SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
正規SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


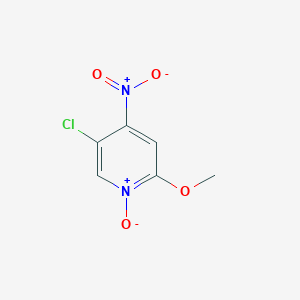

![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
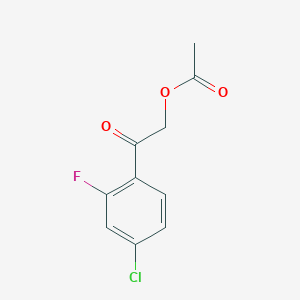
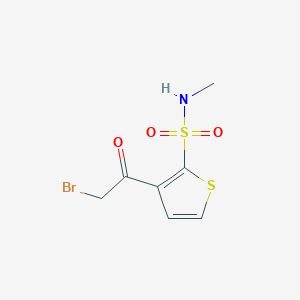

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
